N-propylthiophene-2-sulfonamide
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Overview
Description
N-propylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C7H11NO2S2 and a molecular weight of 205.3 g/mol . This compound features a thiophene ring substituted with a sulfonamide group and a propyl chain. It is primarily used in biochemical research, particularly in proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-propylthiophene-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines, which is a highly efficient method for producing sulfonamides . This reaction typically involves the use of thiophene-2-thiol and propylamine as starting materials. The reaction is carried out under oxidative conditions, often using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-propylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols and amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Thiophene-2-sulfonic acid derivatives.
Reduction: Thiophene-2-thiol and propylamine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-propylthiophene-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-propylthiophene-2-sulfonamide involves its interaction with biological targets through the sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly . The compound may also interact with proteins and other biomolecules, affecting their structure and activity .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Such as sulfamethazine and sulfadiazine, which are used as antibacterial agents.
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond but differ in their oxidation state and reactivity.
Sulfoximines: Another class of organosulfur compounds with distinct chemical properties and applications.
Uniqueness
N-propylthiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and a sulfonamide group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-propylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c1-2-5-8-12(9,10)7-4-3-6-11-7/h3-4,6,8H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJRCJQNSXPWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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